molecular formula C26H26N2O4S B2555485 (E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-53-5

(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No. B2555485
M. Wt: 462.56
InChI Key: OERQBYWKXIFQBW-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Environmental Impact and Fate

Research on similar chemicals, particularly those related to environmental fate and aquatic effects, shows concern for their persistence and potential harm. For instance, studies on oxo-process chemicals, including butyl acetate and isobutyl alcohol, reveal that these compounds are generally considered to have low concern for aquatic life due to their rapid biodegradation and limited environmental persistence (Staples, 2001).

Synthesis and Chemical Transformations

The chemical structure of the compound suggests potential for complex synthesis pathways and transformations. Research into polymerization techniques and the synthesis of novel polymer structures from alkylene oxides, such as ethylene oxide and propylene oxide, could provide insights into the types of reactions and products that may be relevant for similar compounds. These processes are significant for developing new materials with tailored properties for specific applications (Herzberger et al., 2016).

Bioconjugation and Material Applications

The exploration of bioconjugation techniques, especially those involving polyethylene glycol (PEG) and related polymers, indicates a broad range of applications from drug delivery to the creation of advanced materials with specific functionalities. The synthesis and novel architectures of these materials highlight the compound's potential applicability in creating functionalized materials for biomedical and environmental applications (Frey et al., 2016).

Environmental Degradation and Remediation

Research on the degradation of related materials, such as cellulose acetate, provides a foundation for understanding the environmental behavior of complex organic compounds. Studies focusing on biodegradation and photodegradation mechanisms offer insights into potential environmental remediation strategies that could be applicable to similar compounds, emphasizing the importance of designing materials that are less persistent in the environment (Puls et al., 2011).

properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-16(2)10-18-6-8-20(9-7-18)22-15-33-26(28-22)21(14-27)11-19-12-23(30-4)25(32-17(3)29)24(13-19)31-5/h6-9,11-13,15-16H,10H2,1-5H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQBYWKXIFQBW-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

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